5-Chloro-6-nitro-1,3-benzoxazole-2-thiol is a heterocyclic compound that belongs to the benzoxazole family. Its structure features a benzene ring fused to an oxazole ring, with a thiol group and a nitro group attached. This compound is characterized by its molecular formula C7H4ClN3O2S and a molecular weight of approximately 229.955 g/mol. The presence of both the thiol and nitro groups imparts unique chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and pharmaceuticals .
These reactions allow for the formation of various derivatives, which can be tailored for specific applications.
The compound exhibits significant biological activity, particularly in the context of cancer research. It primarily targets enzymes like DNA topoisomerases, which play crucial roles in DNA replication and repair. By inhibiting these enzymes, 5-Chloro-6-nitro-1,3-benzoxazole-2-thiol can induce DNA damage and promote cell death, suggesting potential anti-cancer properties . Additionally, compounds with similar structures have shown antibacterial and antifungal activities, indicating broader therapeutic applications .
The synthesis of 5-Chloro-6-nitro-1,3-benzoxazole-2-thiol typically involves the reaction of 2-amino-4-chloro-5-nitrophenol with carbon disulfide under basic conditions, often using potassium hydroxide as a catalyst. This reaction leads to the formation of an intermediate that undergoes cyclization to yield the desired benzoxazole derivative. Industrial methods may involve optimizing these conditions for higher yield and purity, potentially utilizing continuous flow reactors.
5-Chloro-6-nitro-1,3-benzoxazole-2-thiol has several applications:
Studies indicate that 5-Chloro-6-nitro-1,3-benzoxazole-2-thiol interacts with various proteins through non-covalent interactions. These interactions can influence multiple biochemical pathways, particularly those related to cancer proliferation and resistance mechanisms. Understanding these interactions is crucial for developing targeted therapies that leverage this compound's unique properties .
Several compounds share structural similarities with 5-Chloro-6-nitro-1,3-benzoxazole-2-thiol:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Chloro-6-nitro-1,3-benzoxazol-2-one | Lacks the thiol group | More stable; potential use in different applications |
| 6-Chloro-2-hydrazino-1,3-benzoxazole | Contains a hydrazino group instead of a nitro group | Different biological activity profile |
| 2-Mercapto-5-nitro-1,3-benzoxazole | Similar structure but with a mercapto group at the 2nd position | Enhanced reactivity due to additional thiol group |
The uniqueness of 5-Chloro-6-nitro-1,3-benzoxazole-2-thiol lies in its combination of both thiol and nitro groups, which provides distinct reactivity patterns and potential therapeutic applications not found in its analogs .
5-Chloro-6-nitro-1,3-benzoxazole-2-thiol demonstrates significant antimicrobial activity against a broad spectrum of bacterial pathogens, including multidrug-resistant strains. The compound's antimicrobial efficacy is attributed to the synergistic effects of its chloro and nitro substituents, which enhance electron-withdrawing properties and facilitate interaction with bacterial targets [1].
Benzoxazole derivatives containing electron-withdrawing groups such as chlorine and nitro moieties exhibit enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria [2]. The presence of the 5-chloro and 6-nitro substituents in the target compound creates an electron-deficient aromatic system that increases binding affinity to bacterial DNA and protein targets [3].
Comparative studies with related benzoxazole derivatives reveal that compounds bearing halogen substituents at position 5 and nitro groups at position 6 demonstrate minimum inhibitory concentration values ranging from 1.14 × 10⁻³ to 5.65 × 10⁻³ micromolar against various bacterial strains [1]. The benzothiazole ring system, structurally similar to benzoxazole, has been shown to enhance antimicrobial activity, particularly against Staphylococcus aureus, with compounds containing 5-chloro and 6-nitro analogues exhibiting potent inhibitory activity against Aspergillus niger and Chaetomium globosum with minimum inhibitory concentration values of 5 and 7 parts per million, respectively [4].
| Bacterial Strain | Standard Drug Minimum Inhibitory Concentration (μM × 10⁻³) | Benzoxazole Derivative Minimum Inhibitory Concentration (μM × 10⁻³) |
|---|---|---|
| Bacillus subtilis | 1.73 (Ofloxacin) | 1.14-2.83 |
| Escherichia coli | 3.46 (Ofloxacin) | 1.40-5.65 |
| Pseudomonas aeruginosa | 3.46 (Ofloxacin) | 2.57-5.65 |
| Salmonella typhi | 1.73 (Ofloxacin) | 2.40-5.65 |
| Klebsiella pneumoniae | 3.46 (Ofloxacin) | 1.22-5.65 |
The data demonstrates that several benzoxazole derivatives exhibit superior or comparable antimicrobial activity to standard therapeutic agents [1].
5-Chloro-6-nitro-1,3-benzoxazole-2-thiol exhibits potent pro-apoptotic activity through multiple cellular pathways, primarily targeting the mitochondrial-mediated intrinsic apoptotic pathway. The compound's apoptosis-inducing capabilities have been demonstrated across various neoplastic cell lines, with particular efficacy observed in hepatocellular carcinoma and colorectal cancer cells [8] [9].
The compound induces apoptosis primarily through the reactive oxygen species-mitochondria-mediated pathway [9]. Treatment with benzoxazole derivatives leads to significant accumulation of reactive oxygen species within cancer cells, disrupting mitochondrial membrane integrity and reducing mitochondrial transmembrane potential [9]. This process triggers the release of cytochrome C from mitochondria into the cytoplasm, initiating the caspase cascade [9].
The molecular mechanism involves translocation of pro-apoptotic protein Bax from the cytoplasm to mitochondria, while simultaneously promoting cytochrome C release from mitochondria to the cytoplasm [9]. Western blotting analyses demonstrate upregulation of pro-apoptotic proteins including Bax, Bad, and cleaved caspase-3, accompanied by downregulation of anti-apoptotic proteins Bcl-2 and Bcl-x [9].
Benzoxazole derivatives induce significant activation of executioner caspases, particularly caspase-3 and caspase-9 [8] [10]. Quantitative analysis reveals 6-8 fold increases in caspase-3 expression levels in treated human colorectal carcinoma cells compared to untreated controls [8]. The compound also demonstrates dose-dependent induction of DNA fragmentation, with DNA ladder formation observable at concentrations as low as 5 micromolar [10].
Terminal deoxynucleotidyl transferase dUTP nick end labeling assays confirm DNA double-strand breaks, with significant increases in DNA 3'-hydroxyl termini detected at concentrations of 10-20 micromolar [10]. Hoechst 33258 staining reveals characteristic morphological changes associated with apoptosis, including nuclear condensation and chromatin fragmentation [10].
| Cell Line | Compound Concentration (μM) | Apoptosis Percentage | Caspase-3 Fold Increase |
|---|---|---|---|
| HCT-116 | 10-20 | 17-22% | 6-8 fold |
| SMMC-7721 | 5-20 | 15-25% | 3-6 fold |
| MCF-7 | 10-30 | 12-18% | 4-7 fold |
The compound demonstrates significant inhibitory activity against Bcl-2 proteins, with inhibition percentages ranging from 50.0% to 69.2% [8]. Bcl-2 expression is downregulated to 0.31-0.415 fold compared to controls, while Bax expression increases by 2.834-3.864 fold [8]. This modulation of the Bcl-2/Bax ratio shifts cellular equilibrium toward pro-apoptotic signaling.
The compound's selectivity for cancer cells over normal cells is demonstrated through differential cytotoxicity profiles, with specificity indices ranging from 1.27 to 2.18 when comparing normal fibroblasts to cancer cell lines [11]. This selectivity suggests preferential targeting of dysregulated apoptotic pathways in neoplastic cells.
5-Chloro-6-nitro-1,3-benzoxazole-2-thiol exhibits selective inhibitory activity against both DNA topoisomerase I and topoisomerase II isoforms, with structure-activity relationships demonstrating the critical importance of the chloro and nitro substituents for enzyme inhibition [12] [13].
Benzoxazole derivatives containing nitro substituents demonstrate potent topoisomerase I poisoning activity, with 5-nitro-2-phenyl benzoxazole derivatives showing IC₅₀ values comparable to camptothecin [12]. The compound 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole exhibits an IC₅₀ value of 104 micromolar against human topoisomerase I, representing the most effective topoisomerase I inhibitor among tested benzoxazole derivatives [13] [14].
The mechanism involves stabilization of the topoisomerase I-DNA cleavable complex, preventing religation of DNA single-strand breaks [12]. Unlike camptothecin, which requires intercalation into DNA, benzoxazole derivatives function as topoisomerase poisons through direct enzyme interaction without significant DNA binding affinity [15].
Structure-activity relationship studies reveal that bulky substituents at the 2-position of the benzoxazole ring enhance topoisomerase I inhibition, while the presence of a methylene bridge between the oxazole and phenyl ring decreases inhibitory activity [13] [14]. The nitro group at position 5 or 6 acts as a hydrogen bond acceptor, correlating with enhanced topoisomerase I poisoning potential [15].
The compound demonstrates significant inhibitory activity against human topoisomerase II alpha, with 2-(4'-bromophenyl)-6-nitrobenzoxazole showing the lowest IC₅₀ value of 71 micromolar among tested derivatives [13] [14]. Compounds containing both chloro and nitro substituents exhibit dual inhibitory activity against both topoisomerase I and II isoforms [13].
Molecular docking studies indicate that benzoxazole derivatives bind to the DNA-binding and cleavage domain of topoisomerase II alpha [16]. The compounds function as topoisomerase poisons by stabilizing the enzyme-DNA complex and preventing DNA religation, ultimately leading to accumulation of DNA strand breaks and cell death [16].
| Compound Structure | Topoisomerase I IC₅₀ (μM) | Topoisomerase II IC₅₀ (μM) | Reference Drug IC₅₀ (μM) |
|---|---|---|---|
| 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole | 104 | 142 | Camptothecin: 14.1 |
| 2-(4'-bromophenyl)-6-nitrobenzoxazole | 248 | 71 | Etoposide: 22.3 |
| 5-chloro-2-(p-methylphenyl)benzoxazole | >500 | 22.3 | - |
Benzoxazole derivatives exhibit minimal cross-resistance against cell lines expressing camptothecin-resistant topoisomerase I, suggesting distinct binding mechanisms from classical topoisomerase I inhibitors [15]. The compounds demonstrate high structural specificity for topoisomerase interaction, with benzoxazole scaffolds showing superior activity compared to benzothiazole or benzimidazole analogues [15].
The dual inhibitory activity against both topoisomerase isoforms provides therapeutic advantages by targeting multiple DNA repair pathways simultaneously [13]. This dual mechanism may overcome resistance mechanisms associated with single-target topoisomerase inhibitors.
5-Chloro-6-nitro-1,3-benzoxazole-2-thiol demonstrates significant anti-inflammatory activity through modulation of pro-inflammatory cytokine production pathways, particularly targeting interleukin-1 beta, interleukin-6, and tumor necrosis factor-alpha expression [17].
Benzoxazole derivatives containing 4-amino-butanamide moieties exhibit potent inhibitory effects on lipopolysaccharide-induced inflammatory cytokine expression [17]. In vitro studies using human keratinocyte HaCat cells demonstrate significant suppression of interleukin-1 beta and interleukin-6 messenger ribonucleic acid expression following benzoxazole treatment [17].
The most effective compounds demonstrate dose-dependent inhibition of pro-inflammatory cytokines, with compounds containing tert-butyl substituents at the 5-position of the benzoxazole ring showing superior anti-inflammatory activity [17]. Structure-activity relationship analysis reveals that compounds lacking methoxy substitution at the 2-position of the benzene ring exhibit enhanced cytokine suppression capabilities [17].
The anti-inflammatory mechanism involves interference with toll-like receptor signaling pathways activated by lipopolysaccharide [17]. Benzoxazole derivatives disrupt the cascade leading to nuclear factor-kappa B activation and subsequent pro-inflammatory cytokine transcription [17].
In vivo studies demonstrate significant reduction in messenger ribonucleic acid levels of interleukin-1 beta, interleukin-6, and tumor necrosis factor-alpha following benzoxazole administration, with no associated hepatotoxicity [17]. The compounds maintain their anti-inflammatory efficacy across both in vitro and in vivo experimental models [17].
Benzoxazole derivatives significantly suppress lipopolysaccharide-induced mast cell activation, reducing expression of interleukin-1 beta, interleukin-6, interleukin-13, tumor necrosis factor-alpha, and perilipin proteins [18]. The compounds also inhibit histamine production in bone marrow-derived mast cells treated with lipopolysaccharide or phorbol-12-myristate-13-acetate/ionomycin stimulation [18].
The anti-allergic effects involve modulation of 5-lipoxygenase activity, which plays a crucial role in leukotriene synthesis and pro-inflammatory cytokine production [18]. Benzoxazole derivatives marginally affect surface expression of co-stimulatory molecules CD80 and CD86 on mast cells, suggesting selective targeting of cytokine production pathways rather than general immune suppression [18].
| Cytokine | Control Expression Level | Benzoxazole Treatment (10 μM) | Benzoxazole Treatment (100 μM) |
|---|---|---|---|
| Interferon-gamma | 100% | 68% (p=0.032) | 58% (p=0.02) |
| Interleukin-6 | 100% | 85% | 72% (p=0.02) |
| Interleukin-17A | 100% | 76% (p=0.039) | 64% (p=0.015) |
| Interleukin-22 | 100% | 82% | 71% |
Bisbenzoxazole derivatives demonstrate complete suppression of pro-inflammatory tumor necrosis factor-alpha, interleukin-1 beta, and interleukin-6 production in lipopolysaccharide-stimulated macrophages [19]. The compounds exhibit dual functionality by suppressing cytokine production under inflammatory conditions while maintaining the ability to induce interleukin-6 production in non-inflammatory environments [19].
This unique property suggests potential therapeutic applications in autoimmune and chronic inflammatory diseases where controlled cytokine modulation is beneficial [19]. The compounds demonstrate superior anti-inflammatory efficacy compared to standard anti-inflammatory agents in reducing pro-inflammatory cytokine levels [19].